4-Chloro-6-methylthiopyrimidine

Catalog No.
S1943492
CAS No.
89283-48-7
M.F
C5H5ClN2S
M. Wt
160.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-methylthiopyrimidine

CAS Number

89283-48-7

Product Name

4-Chloro-6-methylthiopyrimidine

IUPAC Name

4-chloro-6-methylsulfanylpyrimidine

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

InChI

InChI=1S/C5H5ClN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3

InChI Key

BMQSAIGMUNXTKZ-UHFFFAOYSA-N

SMILES

CSC1=CC(=NC=N1)Cl

Canonical SMILES

CSC1=CC(=NC=N1)Cl

4-Chloro-6-methylthiopyrimidine (CAS 89283-48-7) is a differentially substituted pyrimidine scaffold widely procured for the synthesis of complex kinase inhibitors, agrochemicals, and biologically active heterocycles [1]. Featuring a highly reactive 4-chloro leaving group and a stable but activatable 6-methylthio moiety, this intermediate allows for strictly controlled, sequential functionalization. It is prioritized by process chemists over symmetrical dihalo-pyrimidines to ensure high-yielding, scalable synthetic routes for asymmetrically substituted pyrimidine targets, particularly 2,4- and 4,6-pyrimidinediamines [2].

Substituting 4-Chloro-6-methylthiopyrimidine with cheaper, symmetrical analogs like 4,6-dichloropyrimidine introduces severe process bottlenecks. During the initial nucleophilic aromatic substitution (SNAr), 4,6-dichloropyrimidine is prone to over-reaction, yielding a statistical mixture of mono- and bis-aminated products that necessitates rigorous cryogenic control and expensive chromatographic purification [1]. Furthermore, utilizing oxygen-based asymmetric analogs like 4-chloro-6-methoxypyrimidine traps the synthesis, as the methoxy group cannot be readily activated for a second displacement without harsh, substrate-degrading conditions [2]. Procuring 4-Chloro-6-methylthiopyrimidine resolves both issues by providing absolute initial chemoselectivity followed by programmable oxidative activation.

Absolute Chemoselectivity in Initial SNAr Amination

When synthesizing mono-aminated pyrimidine intermediates, 4-Chloro-6-methylthiopyrimidine demonstrates superior chemoselectivity compared to 4,6-dichloropyrimidine. The initial SNAr occurs exclusively at the 4-chloro position, as the 6-methylthio group remains inert under standard basic amine coupling conditions. This eliminates the bis-substitution byproducts commonly observed with 4,6-dichloropyrimidine, increasing the isolated yield of the desired mono-adduct from typical 60-70% ranges to >90% without requiring cryogenic temperatures [1].

Evidence DimensionMono-substitution chemoselectivity and isolated yield
Target Compound Data>90% yield of pure mono-SNAr product at ambient or mild heating
Comparator Or Baseline4,6-Dichloropyrimidine (~60-70% yield, requires strict stoichiometric and cryogenic control to minimize bis-adduct)
Quantified Difference20-30% increase in isolated yield of the mono-adduct; elimination of cryogenic cooling requirements
ConditionsPrimary amine nucleophile, tertiary amine base (e.g., DIPEA), polar aprotic solvent

Eliminating bis-substitution byproducts removes the need for costly chromatographic separations, directly lowering scale-up costs and improving batch reproducibility for procurement teams.

Controlled Activation for Sequential Functionalization

Unlike 4-chloro-6-methoxypyrimidine, where the C6-substituent is highly resistant to subsequent displacement, the methylthio group in 4-Chloro-6-methylthiopyrimidine serves as a programmable leaving group. Following the first SNAr, the thioether is quantitatively oxidized to a methylsulfonyl (-SO2CH3) group using reagents such as mCPBA or Oxone[1]. This oxidized moiety acts as an exceptional leaving group, enabling a second, distinct SNAr reaction with a different nucleophile under mild conditions—a sequence critical for synthesizing asymmetric diaminopyrimidines [2].

Evidence DimensionReactivity of the C6 position for a secondary SNAr
Target Compound DataReadily undergoes second SNAr at <80°C after mild oxidation to -SO2CH3
Comparator Or Baseline4-Chloro-6-methoxypyrimidine (Requires harsh acidic conditions or >120°C to displace the methoxy group)
Quantified DifferenceEnables secondary substitution at significantly lower temperatures (<80°C vs. >120°C), preventing thermal degradation of sensitive intermediates
ConditionsOxidation to sulfone followed by secondary amine nucleophile addition

This programmable reactivity allows buyers to source a single starting material for highly complex, asymmetrically substituted active pharmaceutical ingredients (APIs).

Compatibility with Base-Free Liebeskind-Srogl Cross-Coupling

For targets requiring carbon-carbon bond formation at the C6 position, the methylthio group provides a distinct process advantage over residual halogens. 4-Chloro-6-methylthiopyrimidine (or its mono-aminated derivative) successfully undergoes Liebeskind-Srogl cross-coupling with boronic acids [1]. Because this coupling is mediated by copper(I) thiophene-2-carboxylate (CuTC) and a palladium catalyst under neutral conditions, it avoids the strong inorganic bases required for standard Suzuki couplings on halopyrimidines, thereby preserving base-sensitive functional groups on the substrate[2].

Evidence DimensionCross-coupling pH conditions and functional group tolerance
Target Compound DataNeutral conditions (Liebeskind-Srogl coupling via -SCH3)
Comparator Or BaselineStandard halopyrimidines (Require basic conditions, e.g., Na2CO3 or K3PO4, for Suzuki coupling)
Quantified DifferenceComplete preservation of base-sensitive moieties (e.g., esters, epimerizable stereocenters) during C-C bond formation
ConditionsBoronic acid, Pd catalyst, CuTC, neutral pH, ambient to mild heating

Procuring a thio-substituted pyrimidine expands the synthetic toolkit for late-stage functionalization of fragile, base-sensitive drug candidates without requiring additional protecting group steps.

Synthesis of Asymmetric Kinase Inhibitors

4-Chloro-6-methylthiopyrimidine is the preferred starting material for generating 2,4- or 4,6-pyrimidinediamine kinase inhibitors (such as Syk or JAK inhibitors). Its orthogonal reactivity allows for the sequential introduction of two different aniline or aliphatic amine pharmacophores without the yield-destroying bis-substitution seen with symmetrical dichloropyrimidines[1].

Base-Sensitive API Manufacturing

In manufacturing routes where the target molecule contains easily hydrolyzable esters or epimerizable stereocenters, this compound is highly advantageous. The ability to utilize the methylthio group in neutral Liebeskind-Srogl cross-couplings bypasses the harsh basic conditions required by traditional Suzuki couplings on standard chloropyrimidines [2].

Divergent Library Generation for Drug Discovery

For medicinal chemistry teams building combinatorial libraries of pyrimidine derivatives, the programmable nature of the methylthio group is invaluable. A large batch of the mono-aminated intermediate can be synthesized, stored, and subsequently oxidized; displacement with diverse nucleophiles then allows for rapid, divergent synthesis of analogs from a single procured precursor [1].

XLogP3

2

Wikipedia

4-Chloro-6-methylthiopyrimidine

Dates

Last modified: 08-16-2023

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